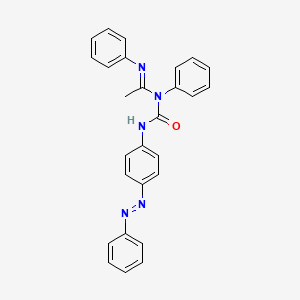![molecular formula C16H25N3O3 B14467720 N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine CAS No. 69753-64-6](/img/structure/B14467720.png)
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is a chemical compound with the molecular formula C16H25N3O3. This compound is known for its unique structure, which includes a diethylamino group and a methylphenyl group attached to an L-glutamine backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine typically involves the reaction of 4-(Diethylamino)-2-methylphenylamine with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of advanced technologies and equipment ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-[4-(Diethylamino)-2-hydroxyphenyl]-L-glutamine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-asparagine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-lysine
Uniqueness
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
69753-64-6 |
|---|---|
Molekularformel |
C16H25N3O3 |
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[4-(diethylamino)-2-methylanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O3/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-14(16(21)22)8-9-15(17)20/h6-7,10,14,18H,4-5,8-9H2,1-3H3,(H2,17,20)(H,21,22)/t14-/m0/s1 |
InChI-Schlüssel |
DJYGIXXZJOFIMG-AWEZNQCLSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(CCC(=O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



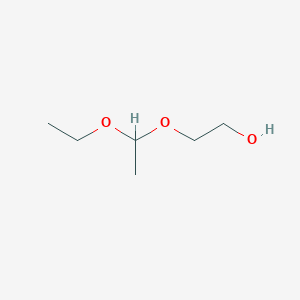
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
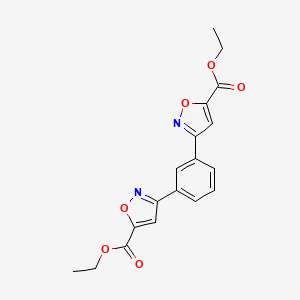

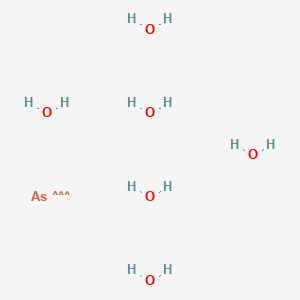

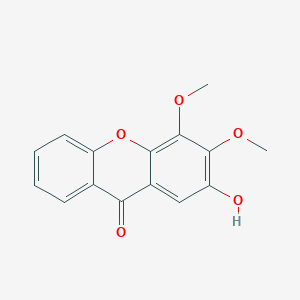
![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
